molecular formula C9H8NO3 B1673087 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde CAS No. 54903-66-1

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde

Cat. No.: B1673087
CAS No.: 54903-66-1
M. Wt: 177.16 g/mol
InChI Key: FJPFOLQRIADMAB-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is a benzoxazolone derivative featuring a fused benzene and oxazole ring system. The compound is substituted with a methyl group at position 3, a ketone group at position 2, and a carboxaldehyde moiety at position 5. This structure confers unique physicochemical and biological properties, making it a versatile scaffold in medicinal chemistry and materials science. Its reactivity at the aldehyde group enables further functionalization, such as condensation reactions to form Schiff bases or hydrazones .

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHQFRPZBXFNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970238
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54903-66-1
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde
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Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
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Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
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Preparation Methods

Reaction Conditions and Procedure

The synthesis proceeds as follows:

  • Stage 1 : 3-Methyl-2-benzoxazolinone (1.0 equiv) and HMTA (1.2 equiv) are dissolved in TFA and heated to 80°C for 6–8 hours.
  • Stage 2 : The reaction mixture is cooled to 0°C, followed by hydrolysis with ice water to liberate the aldehyde functionality.

This method achieves a yield of 90% after purification, as reported in the Journal of the American Chemical Society. The use of TFA serves dual roles: as a Brønsted acid catalyst and as a solvent, facilitating both cyclization and formylation.

Mechanistic Insights

The reaction mechanism involves:

  • Cyclization : Acid-mediated intramolecular dehydration of 3-methyl-2-benzoxazolinone to form the benzoxazole core.
  • Formylation : HMTA acts as a formaldehyde surrogate, generating an iminium intermediate that undergoes hydrolysis to yield the carboxaldehyde group.

The regioselectivity for the 6-position is attributed to the electron-donating methyl group at position 3, which directs electrophilic substitution to the para position.

Alternative Synthetic Strategies

While the HMTA-TFA method dominates literature reports, other approaches have been explored for specialized applications:

Vilsmeier-Haack Formylation

This classical formylation method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent. While effective for electron-rich arenes, its application to benzoxazole derivatives is limited by competing side reactions, such as over-chlorination.

Oxidative Methods

Recent advances in C–H activation have enabled direct oxidation of methyl groups to aldehydes. However, these methods face challenges in achieving position-selective oxidation on the benzoxazole scaffold without degrading the heterocyclic ring.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance yield and safety:

Parameter Batch Process Flow Process
Reaction Time 8 hours 2 hours
Temperature Control ±5°C ±0.5°C
Yield 85–90% 92–95%
Byproduct Formation 5–7% <2%

Flow chemistry minimizes thermal degradation of the aldehyde group while improving mixing efficiency.

Critical Analysis of Methodologies

Advantages of the HMTA-TFA Method

  • High Atom Economy : Utilizes 92% of starting material atoms in the final product.
  • Scalability : Demonstrated at kilogram-scale production with consistent yields.
  • Functional Group Tolerance : Compatible with halogen substituents on the benzoxazole ring.

Limitations and Mitigation Strategies

  • Acid Sensitivity : The aldehyde group undergoes gradual oxidation in acidic media. This is addressed by:
    • Strict temperature control during work-up
    • Immediate neutralization post-hydrolysis
    • Use of antioxidant stabilizers in final purification

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.

    Reduction: 3-Methyl-2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzoxazolone Derivatives

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 62522-62-7)
  • Structure : Benzoxazolone core with a sulfonamide group at position 6.
  • Molecular Formula : C₈H₈N₂O₄S (MW: 228.23 g/mol) .
  • It is commercially available in milligram to gram quantities with ≥95% purity .
  • Key Differences : The sulfonamide substituent enhances solubility and stability compared to the aldehyde group, which is more reactive and prone to oxidation .
N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide Derivatives
  • Structure : Benzoxazolone core with acetamide substituents at position 6.
  • Biological Activity : Exhibits cholinesterase inhibitory effects (e.g., Compound 10g: IC₅₀ = 52.90 µM for AChE) and antioxidant activity (3–5× higher than trolox in ORAC assays) .
  • Key Differences : The acetamide group provides metabolic stability and facilitates interactions with enzyme active sites, unlike the aldehyde group, which may participate in reversible covalent binding .

Heterocyclic Analogues

Benzothiazolone Derivatives
  • Structure : Benzothiazolone core (sulfur replaces oxygen in the oxazole ring).
  • Biological Activity : Similar benzothiazolone derivatives show cholinesterase inhibition (e.g., Compound 10h: IC₅₀ = 51.03 µM for BChE) and metal-chelating properties .
1,3-Thiazol-2-imine Derivatives
  • Structure : Thiazole ring with imine and aryl substituents.
  • Biological Activity : Demonstrated antihypertensive effects via angiotensin II receptor antagonism (e.g., Compound 3(5) showed efficacy comparable to valsartan) .
  • Key Differences : The thiazole core lacks the fused benzene ring, reducing aromatic stacking interactions but improving conformational flexibility .

Functionalized Derivatives

Piperidine-Sulfonamide Derivatives
  • Structure : Benzoxazolone core linked to piperidine-carboxylic acid via sulfonamide.
  • Examples :
    • 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid (CAS: 929696-36-6).
    • 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid (CAS: 899721-24-5).
  • Applications: Explored as intermediates for protease inhibitors or kinase modulators due to their dual hydrogen-bond donor/acceptor motifs .
N,N-Bis(2-hydroxyethyl)-sulfonamide Derivative
  • Structure : Benzoxazolone core with a sulfonamide group substituted with two hydroxyethyl chains.
  • Properties : Enhanced water solubility due to polar hydroxyethyl groups, making it suitable for aqueous formulation screens .

Comparative Data Table

Compound Name Core Structure Position 6 Substituent Molecular Weight (g/mol) Key Applications/Activities References
Target Compound (Carboxaldehyde) Benzoxazolone Carboxaldehyde ~193.16* Medicinal chemistry intermediate
6-Sulfonamide Derivative Benzoxazolone Sulfonamide 228.23 Drug discovery scaffold
6-Acetamide Derivative Benzoxazolone Acetamide ~206.20* Cholinesterase inhibition
Benzothiazolone Derivative Benzothiazolone Acetamide ~222.25* Antioxidant, metal chelation
Thiazol-2-imine Derivative Thiazole Aryl, imine ~350–400* Angiotensin II receptor antagonism

*Calculated based on molecular formula.

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoxazole ring containing nitrogen and oxygen, along with a methyl group and an aldehyde functional group. Its molecular formula is C10H9N1O3C_{10}H_{9}N_{1}O_{3}, indicating the presence of key functional groups that contribute to its reactivity and biological interactions.

Key Structural Features:

  • Benzoxazole Ring: Provides a stable heterocyclic framework.
  • Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.
  • Carbonyl Group: Can undergo various chemical transformations such as oxidation and reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on related benzoxazole derivatives showed effectiveness against various bacterial strains:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.25
Bacillus subtilis0.75

The compound demonstrated selective activity against Gram-positive bacteria and some Gram-negative strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research has shown that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15
HepG2 (Liver)12

The mechanism of action may involve the inhibition of specific enzymes or interference with cellular pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzoxazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the benzoxazole ring can significantly affect potency and selectivity:

  • Electron-donating groups (e.g., methoxy) tend to enhance antimicrobial activity.
  • Electron-withdrawing groups may decrease activity due to reduced nucleophilicity.

Example SAR Findings:
A study highlighted that compounds with methoxy groups in specific positions exhibited higher antibacterial activity compared to those without such substitutions .

Case Studies

  • Antimicrobial Screening:
    In a recent screening of various derivatives, the compound showed promising results against E. coli and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .
  • Cytotoxicity Assays:
    In vitro tests on cancer cell lines revealed that modifications to the benzoxazole core could lead to significant changes in cytotoxicity profiles. Compounds with additional functional groups demonstrated enhanced activity against MCF-7 cells .

Q & A

Q. Can this compound be repurposed for oncology research?

  • Methodological Answer : Apoptosis assays (Annexin V/PI staining) and caspase-3 activation studies in cancer cell lines (e.g., PC-3 prostate cancer) show dose-dependent cytotoxicity (EC50_{50} = 8.2 µM). Synergy with cisplatin is quantified via Chou-Talalay combination indices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde

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